molecular formula C11H8ClLiN2O2 B2908175 Cyazofamid-dessulfonamide-carboxylic acid lithium CAS No. 2229019-74-1

Cyazofamid-dessulfonamide-carboxylic acid lithium

Cat. No. B2908175
CAS RN: 2229019-74-1
M. Wt: 242.59
InChI Key: CHGZENZWBZKLRE-UHFFFAOYSA-M
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Description

Cyazofamid-dessulfonamide-carboxylic acid lithium, also known as CDSAL, is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide. It is a widely used reagent in organic synthesis and has many potential applications in the fields of medicine, biochemistry, and pharmacology. CDSAL is a versatile reagent, with the ability to form stable complexes with various organic and inorganic compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.

Scientific Research Applications

Agriculture: Fungicide

Cyazofamid-dessulfonamide-carboxylic acid lithium is a derivative of cyazofamid, a fungicide widely used to control tomato late blight . It has a strong activity against a broad spectrum of oomycetes and plasmodiophoromycetes .

Environmental Science: Soil and Crop Residue Analysis

This compound has been used in field investigations to explore the dissipation kinetics and residues of cyazofamid and its primary metabolite in soil and tomato . This is crucial for understanding its behavior in the natural environment and assessing the risk of human exposure via crop intake .

Organic Synthesis: Reagent

Cyazofamid-dessulfonamide-carboxylic acid lithium is a widely used reagent in organic synthesis. It forms stable complexes with various organic and inorganic compounds, making it a versatile tool in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.

Biochemistry: Synthesis of Small Molecules

In the field of biochemistry, this compound is used as a reagent in the synthesis of various small molecules, such as peptides, nucleotides, and amino acids.

Pharmacology: Drug Synthesis

In pharmacology, Cyazofamid-dessulfonamide-carboxylic acid lithium has been used in the synthesis of various pharmaceuticals. Its ability to form stable complexes with various compounds makes it a valuable tool in drug development.

Catalysis: Organic Reactions

This compound is also used as a catalyst in organic reactions, such as the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.

Mechanism of Action

Target of Action

Cyazofamid-dessulfonamide-carboxylic acid lithium, also known as CDSAL, is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide. It is a widely used reagent in organic synthesis and has many potential applications in the fields of medicine, biochemistry, and pharmacology. The primary target of this compound is thought to be the Qi center of Coenzyme Q – cytochrome c reductase .

Mode of Action

The mode of action of CDSAL is thought to involve binding to the Qi center of Coenzyme Q – cytochrome c reductase . This interaction results in the inhibition of the mitochondrial complex III, disrupting the electron transport chain and leading to the cessation of cellular respiration .

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting the mitochondrial complex III, CDSAL disrupts the normal flow of electrons, which in turn affects the production of ATP, the primary energy currency of the cell . This disruption can lead to cell death, particularly in organisms that rely heavily on aerobic respiration .

Result of Action

The primary result of CDSAL’s action is the inhibition of cellular respiration, leading to cell death . This makes it an effective tool in various applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.

properties

IUPAC Name

lithium;5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2.Li/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16;/h2-5H,1H3,(H,13,14)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGZENZWBZKLRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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